molecular formula C26H41NO3 B14286722 2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione CAS No. 119449-75-1

2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14286722
CAS No.: 119449-75-1
M. Wt: 415.6 g/mol
InChI Key: NPBWYGAOYGMFJC-UHFFFAOYSA-N
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Description

2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes an isoindole core and a long octadecyloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with octadecanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoindole ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoindole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoindole ring.

Scientific Research Applications

2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Octadecyloxy)ethanol: Similar in structure but lacks the isoindole ring.

    Phthalimide derivatives: Share the isoindole core but differ in the side chains.

Uniqueness

2-(Octadecyloxy)-1H-isoindole-1,3(2H)-dione is unique due to its combination of the isoindole ring and the long octadecyloxy chain. This combination imparts specific chemical and physical properties that are not found in other similar compounds.

Properties

119449-75-1

Molecular Formula

C26H41NO3

Molecular Weight

415.6 g/mol

IUPAC Name

2-octadecoxyisoindole-1,3-dione

InChI

InChI=1S/C26H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-27-25(28)23-20-17-18-21-24(23)26(27)29/h17-18,20-21H,2-16,19,22H2,1H3

InChI Key

NPBWYGAOYGMFJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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